molecular formula C18H15NO4S B11119371 Methyl 2-{[(2-methylfuran-3-yl)carbonyl]amino}-4-phenylthiophene-3-carboxylate

Methyl 2-{[(2-methylfuran-3-yl)carbonyl]amino}-4-phenylthiophene-3-carboxylate

Cat. No.: B11119371
M. Wt: 341.4 g/mol
InChI Key: IWLUVUPSPGHTAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

METHYL 2-(2-METHYLFURAN-3-AMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a thiophene ring, a furan ring, and an amido group. The presence of these functional groups contributes to its diverse chemical reactivity and potential utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-(2-METHYLFURAN-3-AMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of a suitable precursor, such as a 1,4-diketone, in the presence of sulfur.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst like aluminum chloride.

    Amidation Reaction: The amido group is introduced by reacting the intermediate compound with 2-methylfuran-3-amine under appropriate conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-(2-METHYLFURAN-3-AMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

METHYL 2-(2-METHYLFURAN-3-AMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of METHYL 2-(2-METHYLFURAN-3-AMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-2-(2-methylfuran-3-amido)benzoic acid: Similar structure with a benzoic acid moiety instead of a thiophene ring.

    Methyl 2-[2-(2-methylfuran-3-amido)-1,3-thiazol-4-yl]acetate: Contains a thiazole ring instead of a thiophene ring.

    Methyl 2-{[2-(2-methylfuran-3-amido)-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-5-yl]formamido}-4-(methylsulfanyl)butanoate: Features a benzothiazole ring and additional functional groups.

Uniqueness

METHYL 2-(2-METHYLFURAN-3-AMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE is unique due to its combination of a thiophene ring, a furan ring, and an amido group

Properties

Molecular Formula

C18H15NO4S

Molecular Weight

341.4 g/mol

IUPAC Name

methyl 2-[(2-methylfuran-3-carbonyl)amino]-4-phenylthiophene-3-carboxylate

InChI

InChI=1S/C18H15NO4S/c1-11-13(8-9-23-11)16(20)19-17-15(18(21)22-2)14(10-24-17)12-6-4-3-5-7-12/h3-10H,1-2H3,(H,19,20)

InChI Key

IWLUVUPSPGHTAC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CO1)C(=O)NC2=C(C(=CS2)C3=CC=CC=C3)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.